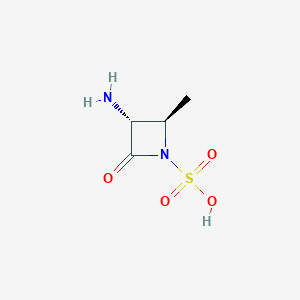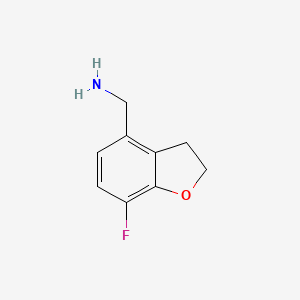
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 7th position and an amine group at the 4th position of the benzofuran ring makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
The synthesis of (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine typically involves multiple steps starting from 4-fluoro-3-methylphenol . The synthetic route includes:
Bromination: The starting material undergoes bromination to introduce a bromine atom.
O-Alkylation: The brominated compound is then subjected to O-alkylation.
Cyclization: Cyclization is carried out to form the benzofuran ring.
Bromination: Another bromination step is performed.
Azidation or Ammonolysis: The compound undergoes azidation or ammonolysis.
Reduction: Finally, reduction is carried out to obtain this compound.
This synthetic route is noted for its simplicity, high yield, and environmentally friendly nature .
Analyse Des Réactions Chimiques
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom and amine group can participate in substitution reactions with suitable reagents.
Cyclization: Further cyclization reactions can be carried out to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mécanisme D'action
The mechanism of action of (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The amine group can form hydrogen bonds with target molecules, further influencing its activity .
Comparaison Avec Des Composés Similaires
Similar compounds to (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine include:
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: Another fluorinated benzofuran derivative with similar properties.
(5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride): A related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H10FNO |
|---|---|
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
(7-fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine |
InChI |
InChI=1S/C9H10FNO/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-2H,3-5,11H2 |
Clé InChI |
IEAORNNDVRAHLU-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=CC(=C21)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14906887.png)
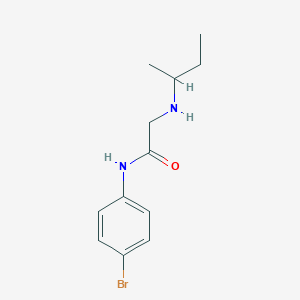

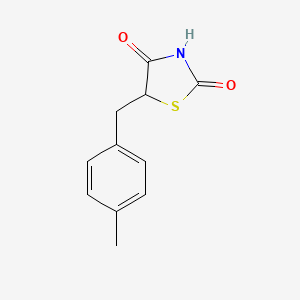
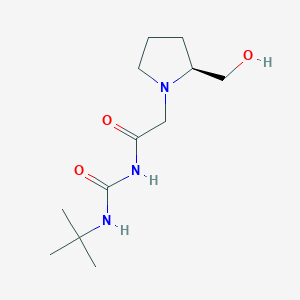
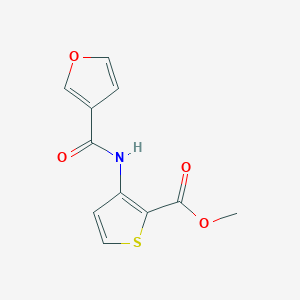
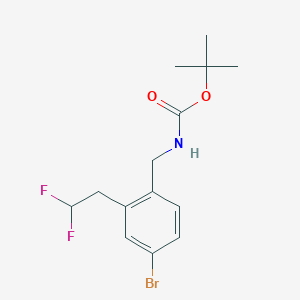
![1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14906946.png)
![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)
![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)
![2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B14906969.png)


